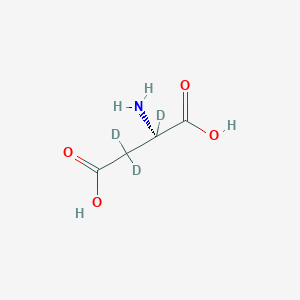

L-Aspartic Acid-d3

Description

BenchChem offers high-quality L-Aspartic Acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Aspartic Acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2,3,3-trideuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-RBXBQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70487203 | |

| Record name | L-Aspartic acid-2,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-25-9 | |

| Record name | L-Aspartic acid-2,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tracing the Metabolic Hub: A Guide to Using L-Aspartic Acid-d3 for Interrogating the Krebs Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Tricarboxylic Acid (TCA), or Krebs cycle, is a linchpin of cellular metabolism, serving as the central hub for energy production and the biosynthesis of vital macromolecules.[1][2] Understanding its dynamic regulation and flux is paramount in fields ranging from oncology to neurodegenerative disease research. Stable isotope tracing has emerged as an indispensable technique for mapping these intricate metabolic networks.[3][4] This guide provides a comprehensive technical overview of the theory, application, and data interpretation of using L-Aspartic Acid-d3, a potent and insightful tracer, to elucidate the activity of the Krebs cycle. We will delve into the biochemical rationale, provide field-tested experimental protocols, and offer insights into robust data analysis, empowering researchers to confidently deploy this technique.

The Rationale: Why L-Aspartic Acid-d3?

Stable isotope tracing allows researchers to follow the journey of a labeled substrate through downstream biochemical reactions, providing unparalleled insights into the metabolic wiring of cells.[4] While glucose and glutamine are common tracers for central carbon metabolism, L-Aspartic Acid offers a unique and complementary point of entry into the Krebs cycle.

L-Aspartic acid is a non-essential amino acid that is directly and reversibly converted to the Krebs cycle intermediate oxaloacetate via the enzyme aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT).[5] This provides a direct route to label the oxaloacetate pool and, subsequently, all downstream intermediates of the cycle.

Advantages of L-Aspartic Acid-d3 as a Tracer:

-

Direct Entry: Bypasses the multiple enzymatic steps required for glucose or glutamine to enter the cycle, providing a more focused interrogation of the latter half of the TCA cycle.

-

Complementary Data: Offers a distinct labeling pattern compared to other tracers, helping to resolve complex metabolic questions, such as the directionality of flux or the contribution of different anaplerotic pathways.

-

Low Background Noise: Deuterium (²H) is a stable isotope with low natural abundance, leading to a high signal-to-noise ratio in mass spectrometry-based analyses.[3]

-

Biological Relevance: Aspartate metabolism is crucial for numerous cellular functions, including nucleotide synthesis and the malate-aspartate shuttle, making it a physiologically relevant tracer.[5]

L-Aspartic acid-d3 is commercially available with high isotopic purity (typically >98%), ensuring reliable and reproducible labeling experiments.[6][7]

Mechanism of Action: The Metabolic Journey of the Deuterium Label

Upon introduction into the cellular system, L-Aspartic Acid-d3 is transported into the cell and can be utilized in the mitochondria, the site of the Krebs cycle. The core reaction is its transamination.

-

Reaction: L-Aspartate-d3 + α-ketoglutarate ⇌ Oxaloacetate-d2 + L-Glutamate

In this reaction, the amino group from aspartate is transferred to α-ketoglutarate, forming glutamate. The deuterium atoms on carbons 2 and 3 of L-Aspartic Acid-d3 are retained on the corresponding carbons of oxaloacetate, resulting in an M+2 mass shift. This newly labeled oxaloacetate then enters the Krebs cycle.

As the cycle progresses, this M+2 label will be transferred to subsequent intermediates:

-

Malate (M+2): Formed from the reduction of oxaloacetate.

-

Fumarate (M+2): Formed from the oxidation of succinate (in the reverse direction) or dehydration of malate.

-

Succinate (M+2): Formed from fumarate.

-

Succinyl-CoA (M+2): Formed from α-ketoglutarate.

-

α-Ketoglutarate (M+2): Formed from isocitrate.

-

Citrate/Isocitrate (M+2): Formed from the condensation of acetyl-CoA and the labeled oxaloacetate.

The diagram below illustrates this labeling propagation.

Caption: General workflow for a cell-based tracing experiment.

Materials and Reagents

| Reagent | Specifications | Recommended Supplier |

| L-Aspartic Acid-d3 | Isotopic Purity: ≥98% | Cambridge Isotope Laboratories, LGC Standards [6][8] |

| Cell Culture Media | Aspartate-free DMEM/RPMI | Custom formulation or specialty supplier |

| Fetal Bovine Serum | Dialyzed (to remove amino acids) | Standard suppliers (e.g., Gibco, Sigma) |

| Extraction Solvent | 80% Methanol (LC-MS Grade) | Fisher Scientific, Sigma-Aldrich |

| Wash Solution | Cold Phosphate-Buffered Saline (PBS) | Prepare in-house or purchase |

Step-by-Step Protocol: Cell Culture Labeling

This protocol is optimized for adherent cells in a 6-well plate format.

A. Preparation of Labeling Medium:

-

Obtain aspartate-free cell culture medium.

-

Reconstitute L-Aspartic Acid-d3 in sterile water or PBS to create a concentrated stock solution (e.g., 100 mM).

-

Supplement the aspartate-free medium with dialyzed FBS, glutamine, and other necessary components.

-

Add the L-Aspartic Acid-d3 stock solution to the medium to achieve the desired final concentration (typically matching the physiological concentration in standard media, e.g., ~0.15 mM).

-

Sterile-filter the final labeling medium.

B. Cell Seeding and Growth:

-

Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.

-

Culture cells under standard conditions (37°C, 5% CO₂) until they reach the target confluency.

C. Isotope Labeling:

-

Aspirate the standard culture medium from the wells.

-

Gently wash the cell monolayer once with pre-warmed PBS to remove residual unlabeled aspartate.

-

Add 1 mL of the pre-warmed L-Aspartic Acid-d3 labeling medium to each well.

-

Return the plates to the incubator for the desired labeling duration. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is highly recommended to observe the kinetics of label incorporation and determine when a metabolic steady-state is reached.

Step-by-Step Protocol: Metabolite Extraction

This protocol is critical for preserving the metabolic state of the cells at the moment of collection. [9]All steps should be performed quickly and on ice or at 4°C.

-

Metabolism Quenching:

-

Remove plates from the incubator and immediately place them on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells with 1 mL of ice-cold PBS to remove extracellular metabolites.

-

Aspirate the PBS completely. Self-Validation Check: This rapid cold wash is crucial to halt enzymatic activity without lysing the cells.

-

-

Extraction:

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Place the plates on a rocker or shaker at 4°C for 10 minutes to ensure complete cell lysis and metabolite solubilization.

-

Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Sample Clarification:

-

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube. Avoid disturbing the pellet.

-

-

Drying:

-

Dry the metabolite extract completely using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas.

-

Store the dried pellets at -80°C until analysis. [9]

-

LC-MS/MS Analysis

Analysis of Krebs cycle intermediates can be challenging due to their polar nature. [10]A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required.

-

Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50:50 methanol:water) just prior to analysis.

-

Chromatography: Reverse-phase chromatography with an ion-pairing agent or HILIC (Hydrophilic Interaction Liquid Chromatography) are common approaches. A C18 column with a gradient elution using formic acid in water and acetonitrile is a validated method. [10]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted analysis. The instrument should be set to negative ionization mode, as carboxylic acids are readily deprotonated.

-

MRM Transitions: For each intermediate, you will need to monitor the transition for the unlabeled (M+0) form and all relevant deuterated isotopologues (e.g., M+2).

Example MRM Transitions for Key Metabolites:

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Isotopologue |

| Malic Acid | 133.0 | 115.0 | M+0 |

| Malic Acid-d2 | 135.0 | 117.0 | M+2 |

| Succinic Acid | 117.0 | 73.0 | M+0 |

| Succinic Acid-d2 | 119.0 | 75.0 | M+2 |

| Citric Acid | 191.1 | 111.1 | M+0 |

| Citric Acid-d2 | 193.1 | 113.1 | M+2 |

Data Analysis and Interpretation

Raw data from the LC-MS/MS must be processed to determine the extent of label incorporation.

-

Peak Integration: Integrate the peak areas for each MRM transition corresponding to each isotopologue of a given metabolite.

-

Natural Abundance Correction: The measured mass isotopologue distribution (MID) must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O). [3]This ensures that the observed isotopic distributions are attributed solely to the introduced tracer. [3]Several software packages and algorithms are available for this correction, such as X13CMS. [3]3. Calculate Fractional Enrichment (FE): This represents the percentage of a metabolite pool that has been labeled by the tracer. It is calculated as:

FE = (Sum of labeled isotopologue peak areas) / (Sum of all isotopologue peak areas)

Plotting FE over time for different metabolites reveals the kinetics of the pathway. The metabolite closest to the tracer's entry point (oxaloacetate/malate) should show the fastest and highest enrichment.

Interpreting the Results:

-

High FE in Malate/Fumarate/Succinate: Indicates active flux through the Krebs cycle from the point of oxaloacetate.

-

Low FE in Citrate: Could suggest that the primary source of oxaloacetate for citrate synthesis is from pathways other than the labeled aspartate pool, or that the citrate pool is very large and turns over slowly.

-

Comparison Between Conditions: The true power of this technique lies in comparing fractional enrichment between different experimental conditions (e.g., drug treatment vs. vehicle, cancer cells vs. normal cells). A drug that inhibits a specific enzyme in the cycle should cause a "piling up" of the labeled substrate before the block and a decrease in the labeled product after the block.

Conclusion and Authoritative Grounding

L-Aspartic Acid-d3 is a powerful and precise tool for investigating the Krebs cycle. By providing a direct labeling route to oxaloacetate, it offers a unique perspective that complements traditional tracers like glucose and glutamine. The successful application of this technique requires a deep understanding of the underlying biochemistry, meticulous experimental execution, and rigorous data analysis. The protocols and insights provided in this guide are grounded in established methodologies for stable isotope tracing and metabolomics analysis, offering a self-validating framework for researchers. [3][4][9][10]By carefully designing experiments and interpreting labeling patterns, scientists can uncover novel insights into the metabolic reprogramming that underlies health and disease, paving the way for new diagnostic and therapeutic strategies.

References

-

Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. PubMed Central. Available at: [Link]

-

The citric acid cycle | Cellular respiration. Khan Academy. Available at: [Link]

-

Krebs Cycle | Made Easy!. YouTube. Available at: [Link]

-

Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. Available at: [Link]

-

New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. MDPI. Available at: [Link]

-

CHEM 407 - Krebs Cycle - 4 - Atom Tracing. YouTube. Available at: [Link]

-

Metabolism | The Krebs Cycle. YouTube. Available at: [Link]

-

Aspartic Acid in Health and Disease. PMC - NIH. Available at: [Link]

-

Analysis of the citric acid cycle intermediates using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

NMR Spectroscopy for Metabolomics Research. PMC - NIH. Available at: [Link]

-

The Krebs Cycle A Step-by-Step Explanation. PraxiLabs. Available at: [Link]

-

Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ACS Publications. Available at: [Link]

-

Bacterial Metabolomics: Sample Preparation Methods. PMC - PubMed Central. Available at: [Link]

-

Studying Metabolism by NMR-Based Metabolomics. Frontiers. Available at: [Link]

-

Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. Available at: [Link]

-

L-Aspartic Acid 2025: In-Depth Guide to Roles, Benefits & Uses. HealthyHey Nutrition. Available at: [Link]

-

Stable Isotope Tracing: The Google Maps of Metabolism. blogs.dal.ca. Available at: [Link]

-

Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI. Available at: [Link]

-

Considerations of Sample Preparation for Metabolomics Investigation. ResearchGate. Available at: [Link]

-

New Insights on the Enigmatic Role of D-Aspartic Acid Metabolism in the Mammalian Brain Aging. YouTube. Available at: [Link]

-

Exploring the Health Advantages and Uses of L-Aspartic Acid in the Body. Medium. Available at: [Link]

-

Stable Isotope Data Analysis Through R - Training from Atomic Ecology. YouTube. Available at: [Link]

-

Syncatalytic conformational changes in aspartate aminotransferase determined by hydrogen-deuterium exchange. PNAS. Available at: [Link]

-

The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review. International Journal of Reproductive BioMedicine. Available at: [Link]

-

NMR Spectroscopy and Databases for the Identification of Metabolites. Technology Networks. Available at: [Link]

-

Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. MDPI. Available at: [Link]

-

Trace metal stable isotope biogeochemistry. Wikipedia. Available at: [Link]

-

NMR spectroscopy for metabolomics in the living system: recent progress and future challenges. PubMed Central. Available at: [Link]

-

Friedreich's ataxia. Wikipedia. Available at: [Link]

-

Sample Preparation in Metabolomics. MDPI. Available at: [Link]

-

Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. YouTube. Available at: [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. The Krebs Cycle A Step-by-Step Explanation - PraxiLabs [praxilabs.com]

- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. creative-peptides.com [creative-peptides.com]

- 8. L-Aspartic Acid-d3 | CAS 3842-25-9 | LGC Standards [lgcstandards.com]

- 9. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics | MDPI [mdpi.com]

- 10. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating Protein Dynamics: Exploring De Novo Synthesis Pathways with L-Aspartic Acid-d3

Abstract

The study of proteome dynamics, encompassing the synthesis, degradation, and transport of proteins, is fundamental to understanding cellular function in both health and disease. While traditional proteomics provides a static snapshot of protein abundance, metabolic labeling techniques offer a temporal dimension, allowing for the quantification of protein turnover. This guide provides an in-depth exploration of a powerful metabolic labeling approach utilizing L-Aspartic Acid-d3, a stable isotope-labeled non-essential amino acid, to trace and quantify de novo protein synthesis. We will delve into the core principles, provide validated experimental protocols, and discuss data analysis strategies, offering researchers, scientists, and drug development professionals a comprehensive framework for investigating the intricate pathways of protein synthesis.

Introduction: Beyond the Static Proteome

Understanding the cellular response to stimuli, the progression of disease, or the mechanism of action of a therapeutic agent requires insight into the dynamic changes of the proteome. The steady-state level of any given protein is a result of the balance between its synthesis and degradation.[1] Techniques that can dissect these two processes are therefore invaluable. Metabolic labeling is a robust strategy that leverages the cell's own biosynthetic machinery to incorporate isotope-labeled precursors, such as amino acids, into newly synthesized biomolecules.[2][3]

One of the most elegant and widely adopted methods in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[4][5] The principle of SILAC is to grow two cell populations in media that are identical except for one or more amino acids; one medium contains the natural "light" amino acids, while the other contains "heavy," stable isotope-labeled counterparts.[4] After a period of growth, the proteins in the "heavy" population become fully labeled. By combining lysates from the two populations, the relative abundance of proteins can be accurately quantified by mass spectrometry, as chemically identical peptides will appear as pairs with a specific mass difference.[5]

This guide focuses on a specific application of this principle: using the deuterium-labeled non-essential amino acid, L-Aspartic Acid-d3, as a tracer for de novo protein synthesis.[6] L-Aspartic acid is a proteinogenic amino acid, meaning it is a fundamental building block used by the ribosome during translation to construct proteins.[7][8][9] By introducing L-Aspartic Acid-d3 into the cellular environment, we can effectively "tag" all newly synthesized proteins and monitor their fate, providing a powerful lens through which to view the dynamics of the proteome.

Core Principles: Tracing Synthesis with a Deuterated Amino Acid

The utility of L-Aspartic Acid-d3 as a tracer is grounded in fundamental biochemical and analytical principles. Its incorporation and subsequent detection form a self-validating system for quantifying protein synthesis.

2.1. The Rationale for L-Aspartic Acid-d3

-

Metabolic Incorporation: As a non-essential amino acid, L-Aspartic acid is readily utilized by cells for protein synthesis.[9] When cells are cultured in a medium where the standard L-Aspartic acid is replaced by L-Aspartic Acid-d3, the cellular machinery incorporates this "heavy" version into all nascent polypeptide chains.[8]

-

Mass Shift Detection: The key to this technique is the mass difference imparted by the deuterium (d3) label. Each incorporated L-Aspartic Acid-d3 molecule increases the mass of a peptide by approximately 3 Daltons compared to its unlabeled counterpart. This mass shift is easily resolved by modern high-resolution mass spectrometers.[10][11]

-

Quantification through Ratios: When a labeled ("heavy") sample is mixed with an unlabeled ("light") control sample, every peptide containing aspartic acid will appear in the mass spectrometer's initial survey scan (MS1) as a pair of peaks. The intensity ratio of these "heavy" and "light" peptide pairs directly reflects the relative rate of synthesis of the parent protein under the two conditions.[1][12]

Caption: Principle of metabolic labeling with L-Aspartic Acid-d3.

Experimental Design: The Foundation of Trustworthy Data

A robust experimental design is paramount for obtaining reliable and interpretable results. The choices made at this stage directly impact the validity of the final dataset.

3.1. Model System Selection

The choice between an in vitro cell culture model and an in vivo animal model depends entirely on the biological question.

-

Cell Culture: Offers a highly controlled environment, ideal for mechanistic studies, drug screening, and initial pathway analysis. It is cost-effective and allows for straightforward implementation of SILAC-based labeling.[13]

-

In Vivo Models (e.g., Mouse, Rat): Essential for studying protein dynamics in the context of a whole organism, capturing tissue-specific effects and complex physiological responses.[13] Labeling is typically achieved by providing a custom diet containing the labeled amino acid.[14]

3.2. Labeling Strategy: Pulse vs. Full Labeling

-

Full Labeling (Standard SILAC): Cells are grown for multiple passages in the heavy medium to achieve >98% incorporation. This is ideal for comparing protein abundance between two steady-state conditions.[4]

-

Pulse Labeling (pSILAC or Dynamic SILAC): Cells are grown in light medium and then switched to heavy medium for a short period (a "pulse"). This method is specifically designed to measure protein synthesis and degradation rates, as it exclusively labels newly made proteins during the pulse window.[5][15] For studying de novo synthesis with L-Aspartic Acid-d3, a pulse-labeling approach is the most direct and informative.

Causality in Experimental Choice: The duration of the pulse is a critical variable. A short pulse might not allow for sufficient incorporation in low-turnover proteins, while a very long pulse begins to resemble a full-labeling experiment, obscuring rapid synthesis events. Preliminary time-course experiments are recommended to determine the optimal pulse duration for the specific biological system and proteins of interest.

3.3. The Importance of Controls and Self-Validation

The SILAC methodology has an innate self-validating structure.

-

The Perfect Internal Standard: The "heavy" labeled proteome acts as an ideal internal standard for the "light" proteome.[10] Because the light and heavy samples are combined immediately after cell lysis, they undergo every subsequent step—protein extraction, digestion, and mass spectrometry analysis—together.[16] This co-processing minimizes experimental variability, as any protein loss or inefficiency in digestion will affect both the light and heavy peptides equally, preserving the accuracy of their ratio.

-

Biological Replicates: At least three independent biological replicates should be performed to ensure the observed changes are statistically significant and not due to random cellular or experimental variation.

Detailed Experimental Protocols

The following protocols provide a validated workflow for a pulse-labeling experiment in a mammalian cell culture system.

Protocol 1: Cell Culture and Pulse Labeling

-

Media Preparation: Prepare custom DMEM or RPMI-1640 medium that lacks L-Aspartic acid. This can be done by purchasing amino acid-deficient media and supplementing it with all necessary amino acids except for L-Aspartic acid. Create two final media types:

-

Light Medium: Supplement the deficient medium with standard L-Aspartic acid to a final physiological concentration.

-

Heavy Medium: Supplement the deficient medium with L-Aspartic Acid-d3 to the same final concentration.

-

-

Cell Adaptation: Culture mammalian cells (e.g., HEK293, HeLa) for at least two passages in the "Light Medium" to wash out any unlabeled aspartic acid from standard media and ensure the cells are adapted.

-

Experiment Seeding: Seed equal numbers of cells for control and experimental conditions in "Light Medium" and allow them to attach and grow to the desired confluency (typically 60-80%).

-

Pulse Labeling:

-

For the Control plates, aspirate the Light Medium and replace it with fresh, pre-warmed Light Medium.

-

For the Experimental plates, aspirate the Light Medium and replace it with pre-warmed "Heavy Medium" containing L-Aspartic Acid-d3.

-

-

Incubation: Incubate the cells for the predetermined pulse duration (e.g., 4, 8, 12, or 24 hours).

-

Cell Harvest:

-

Place plates on ice, aspirate the media, and wash the cells twice with ice-cold PBS.

-

Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each plate.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[17]

-

Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

-

Protocol 2: Sample Preparation for Mass Spectrometry

-

Sample Pooling: Combine an equal amount of protein (e.g., 50 µg) from a "Light" (control) lysate and a "Heavy" (experimental) lysate. This 1:1 mix is the sample that will be processed further.

-

Reduction and Alkylation:

-

Add DTT (dithiothreitol) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add IAA (iodoacetamide) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.

-

-

Protein Digestion:

-

Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants.

-

Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

-

Incubate overnight at 37°C.[18]

-

-

Peptide Cleanup:

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that interfere with mass spectrometry.[19]

-

Elute the peptides with a high organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).

-

Dry the purified peptides in a vacuum centrifuge and store them at -80°C until analysis.

-

Sources

- 1. ukisotope.com [ukisotope.com]

- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 3. liverpool.ac.uk [liverpool.ac.uk]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. L-aspartic acid: a review of multifunctional amino acids_Chemicalbook [chemicalbook.com]

- 9. Aspartic acid - Wikipedia [en.wikipedia.org]

- 10. Protein Turnover | Hegeman Lab [hegemanlab.cfans.umn.edu]

- 11. youtube.com [youtube.com]

- 12. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Proteome Scale Turnover Analysis in Live Animals Using Stable Isotope Metabolic Labeling / Analytical Chemistry, 2011 [sci-hub.box]

- 15. portlandpress.com [portlandpress.com]

- 16. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. creative-biolabs.com [creative-biolabs.com]

- 19. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]

A Researcher's Guide to Procuring and Validating Research-Grade L-Aspartic Acid-d3

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement, validation, and application of research-grade L-Aspartic Acid-d3. In quantitative bioanalysis, particularly in mass spectrometry-based applications, the integrity of your results is fundamentally linked to the quality of your reagents. Stable isotope-labeled (SIL) internal standards, such as L-Aspartic Acid-d3, are paramount for achieving accurate and reproducible quantification by correcting for variability during sample preparation and analysis.[1][2][3] This document moves beyond a simple supplier list, offering a framework for selecting a vendor and, critically, for establishing a robust, self-validating system for incoming quality control.

Section 1: The Critical Role of High-Purity L-Aspartic Acid-d3 in Quantitative Analysis

L-Aspartic Acid is a non-essential amino acid integral to numerous metabolic pathways.[4] Its deuterated isotopologue, L-Aspartic Acid-d3 (C₄H₄D₃NO₄), serves as an ideal internal standard for quantifying its unlabeled counterpart in complex biological matrices. The core principle of using a SIL internal standard is that it is chemically identical to the analyte of interest, and thus exhibits the same behavior during sample extraction, derivatization, and chromatographic separation.[5] Because it is distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it can be added at a known concentration at the very beginning of the sample preparation workflow.[3][6] Any sample loss or variation in ionization efficiency will affect both the analyte and the standard equally, allowing the ratio of their signals to provide a highly accurate and precise measure of the analyte's concentration.[1][7]

The efficacy of this technique hinges on three key attributes of the SIL standard:

-

High Chemical Purity: Contaminants can interfere with the analysis, potentially suppressing or enhancing the ionization of the analyte or standard.

-

High Isotopic Enrichment: The standard must have a very high percentage of the deuterated form to ensure its mass peak is distinct and does not contribute significantly to the signal of the unlabeled analyte.

-

Absence of Unlabeled Analyte: The presence of the unlabeled (M+0) form in the SIL standard will artificially inflate the measured concentration of the endogenous analyte, leading to inaccurate results.[4] A high-quality standard should have undetectable or minimal levels of the unlabeled species.[4]

Section 2: Supplier Landscape for Research-Grade L-Aspartic Acid-d3

Selecting a supplier for a critical reagent like L-Aspartic Acid-d3 requires careful consideration of the product specifications and the accompanying documentation. A Certificate of Analysis (CoA) is essential and should provide clear data on chemical purity and isotopic enrichment.

Below is a comparative summary of prominent suppliers offering L-Aspartic Acid-d3 (CAS Number: 3842-25-9). Note that specifications and availability are subject to change, and researchers should always consult the latest information from the supplier.

| Supplier | Product Number (Example) | Stated Chemical Purity | Isotopic Enrichment (Typical) | Key Features |

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-546 | ≥98% | 98 atom % D | A leading manufacturer specializing in stable isotopes; often provides detailed CoAs.[8] |

| Cayman Chemical | 34836 (for DL-Aspartic Acid-d3) | Not explicitly stated for L-form | Not explicitly stated for L-form | Provides a product insert and safety data sheet; intended for use as an internal standard.[9] |

| LGC Standards | TRC-A790023 | >95% (HPLC) | Not explicitly stated | Part of the TRC (Toronto Research Chemicals) family, known for a wide range of research chemicals and standards.[2][3] |

| Santa Cruz Biotechnology, Inc. | sc-221601 | Not explicitly stated | Not explicitly stated | Provides basic physical and chemical properties; states "For Research Use Only".[10] |

| Sigma-Aldrich (Merck) | (Various through distributors) | ≥98% (for related products) | 98 atom % D (for related products) | Offers a wide range of amino acids and stable isotopes, often with extensive documentation and quality grades.[11] |

| MedChemExpress | HY-113271S | Not explicitly stated | Not explicitly stated | Markets the compound for use as a tracer or internal standard for NMR, GC-MS, or LC-MS.[6][12] |

Note: This table is for informational purposes. Researchers must verify current specifications directly with the supplier before purchase.

Section 3: Incoming Quality Control: A Self-Validating Protocol

Trust in a supplier's specifications is important, but verification is essential for ensuring the integrity of your research. Upon receiving a new lot of L-Aspartic Acid-d3, a streamlined internal validation protocol should be executed. This protocol establishes a self-validating system, ensuring that the reagent meets the stringent requirements for quantitative bioanalysis as outlined in principles from regulatory bodies like the FDA.[9][11][13][14]

The primary objectives are to confirm the identity , chemical purity , and isotopic enrichment of the compound.

Experimental Protocol: QC of L-Aspartic Acid-d3

1. Reagent Preparation: a. Prepare a stock solution of the newly received L-Aspartic Acid-d3 in a suitable solvent (e.g., 0.1 M HCl or LC-MS grade water) at a concentration of ~1 mg/mL. b. Prepare a similar stock solution of an unlabeled, high-purity L-Aspartic Acid standard (e.g., NIST Standard Reference Material 2389a or equivalent).[12][15][16][17]

2. Identity and Chemical Purity Assessment via LC-HRMS: a. System: A high-resolution mass spectrometer (HRMS) such as an Orbitrap or TOF instrument coupled to a UHPLC system. b. Method: i. Develop a chromatographic method (e.g., reversed-phase or HILIC) that provides good peak shape for aspartic acid. ii. Inject a 1 µL aliquot of the L-Aspartic Acid-d3 stock solution. iii. Acquire data in full scan mode with a mass resolution >60,000. c. Analysis: i. Identity Confirmation: Extract the ion chromatogram for the theoretical exact mass of protonated L-Aspartic Acid-d3 ([M+H]⁺ = 137.0608). The retention time should be consistent and the measured mass should be within 5 ppm of the theoretical mass. ii. Purity Assessment: Examine the total ion chromatogram (TIC) for any additional peaks. The area of the primary L-Aspartic Acid-d3 peak should be >95-98% of the total integrated area, depending on your assay's requirements.

3. Isotopic Enrichment Verification via LC-HRMS: a. Method: Using the data acquired in step 2b, analyze the mass spectrum across the main chromatographic peak. b. Analysis: i. Measure the intensity of the monoisotopic peak for the unlabeled L-Aspartic Acid ([M+H]⁺ = 134.0451) and the L-Aspartic Acid-d3 ([M+H]⁺ = 137.0608). ii. The presence of a significant signal at the M+0 mass (unlabeled) in the d3 standard indicates isotopic impurity. Ideally, this signal should be less than 0.1% of the M+3 signal. iii. Correction for Natural Abundance: It is crucial to correct for the natural isotopic abundance of elements (like ¹³C) in the unlabeled molecule that contributes to its M+1, M+2, etc. signals.[18] A standard procedure involves analyzing the unlabeled standard first to determine its natural isotopic distribution. This profile is then used to subtract the naturally occurring contribution from the observed spectrum of the labeled standard.[18]

The following diagram illustrates the workflow for this critical incoming QC process.

Caption: Workflow for Incoming Quality Control of L-Aspartic Acid-d3.

Section 4: Application Workflow: Use as an Internal Standard

Once validated, L-Aspartic Acid-d3 is incorporated into the quantitative workflow. The goal is to add the internal standard as early as possible to account for variability in all subsequent steps.

Caption: Quantitative workflow using L-Aspartic Acid-d3 as an internal standard.

This systematic approach—from informed procurement to rigorous, in-house validation and correct application—ensures that the resulting bioanalytical data is accurate, reproducible, and defensible, forming a solid foundation for drug development and metabolic research.

References

- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?

-

Millard, P., Delépine, B., Guion, T., & Heuillet, M. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 1852–1860. [Link]

- Sigma-Aldrich. (n.d.). Mass Distribution Calculation for Isotopically Enriched Macromolecules.

-

National Institute of Standards and Technology. (2023). Standard Reference Material 2389a Amino Acids in 0.1 mol/L Hydrochloric Acid. NIST. [Link]

-

Pinto, B. S., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 25-32. [Link]

-

Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 30(4), 631-653. [Link]

-

Kumar, A., & Singh, A. (2018). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

-

Millard, P., Delépine, B., Guion, T., & Heuillet, M. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

- Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

-

National Institute of Standards and Technology. (n.d.). Reference Materials. NIST. [Link]

-

Yergey, J. A. (1983). A general approach to calculating isotopic distributions for mass spectrometry. International Journal of Mass Spectrometry and Ion Physics, 52, 337-349. [Link]

-

Giansanti, P., et al. (2018). Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. Analytical Chemistry, 90(23), 14035–14041. [Link]

-

U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

-

Phinney, K. W., et al. (2017). Certification of NIST Standard Reference Material 2389a, Amino Acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS. Analytical and Bioanalytical Chemistry, 409(1), 221-230. [Link]

-

Millard, P., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 1852-1860. [Link]

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]

- Sigma-Aldrich. (n.d.). Amino Acid, Peptide & Protein Standards.

- GitHub. (n.d.). Isotopic enrichment calculator from mass spectra.

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-148. [Link]

- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.

- C&EN. (2024). How Mass Spectrometry Reference Standards Help Validate Your Data.

- Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

- Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from Scientific Instrument Services website.

- ResearchGate. (n.d.). Chromatograms of an amino acid certified reference material (NIST...).

- Cambridge Isotope Laboratories. (n.d.). Stable Isotope Standards For Mass Spectrometry.

-

Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. hhs.gov [hhs.gov]

- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 15. Reference Materials | NIST [nist.gov]

- 16. Certification of NIST standard reference material 2389a, amino acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. almacgroup.com [almacgroup.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of L-Aspartic Acid-d3 Enrichment in Human Plasma

Senior Application Scientist Commentary:

This document provides a comprehensive, field-tested protocol for the robust quantification of L-Aspartic Acid-d3 enrichment. The methodology herein is designed not merely as a set of instructions, but as a self-validating system. Each step, from sample preparation to data analysis, is explained with its underlying scientific rationale to empower researchers to not only replicate the results but also to adapt and troubleshoot the method effectively. Our focus is on achieving the highest standards of accuracy and precision, in line with international regulatory expectations, to ensure data integrity for pivotal metabolic research and clinical studies.

Introduction: The Significance of L-Aspartic Acid-d3 Tracing

L-Aspartic acid is a non-essential amino acid central to a multitude of critical metabolic pathways.[1][2] It serves as a fundamental building block for protein synthesis, a key intermediate in the urea cycle for ammonia detoxification, and a precursor for the synthesis of other amino acids and nucleotides.[1][3] Furthermore, L-Aspartic acid plays a crucial role in the malate-aspartate shuttle, a vital mechanism for transferring reducing equivalents into the mitochondria for energy production.[1]

Stable isotope labeling is a powerful technique for mapping intricate biochemical pathways.[4] The use of stable isotope-labeled tracers, such as L-Aspartic Acid-d3, allows researchers to track the fate of this amino acid through various metabolic conversions.[4][5] This approach, often termed metabolic flux analysis, provides invaluable insights into the dynamic changes in metabolism associated with health and disease.[5][6] Accurate quantification of the enrichment of L-Aspartic Acid-d3 in biological matrices is therefore paramount for understanding the pathophysiology of metabolic disorders and for the development of novel therapeutic interventions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this type of analysis due to its high sensitivity, selectivity, and specificity.[7][8] This application note details a robust and validated LC-MS/MS method for the quantification of L-Aspartic Acid-d3 enrichment in human plasma, providing researchers with a reliable tool for their metabolic investigations.

Principle of the Method

This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar L-Aspartic Acid and its deuterated isotopologue from the complex plasma matrix.[9][10][11][12] HILIC is particularly well-suited for retaining and separating highly polar compounds that are not well-retained on traditional reversed-phase columns.[9][11][12]

Following chromatographic separation, detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[13] This highly selective detection method involves monitoring specific precursor-to-product ion transitions for both the analyte (L-Aspartic Acid-d3), the endogenous compound (L-Aspartic Acid), and a stable isotope-labeled internal standard (e.g., L-Aspartic Acid-¹³C₄,¹⁵N). The use of a stable isotope-labeled internal standard is critical to correct for any variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification.

Materials and Reagents

-

Standards: L-Aspartic Acid, L-Aspartic Acid-d3, and L-Aspartic Acid-¹³C₄,¹⁵N (or other suitable internal standard) with certified purity.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid (LC-MS grade).

-

Reagents: Sulfosalicylic acid for protein precipitation.

-

Biological Matrix: Human plasma (K₂EDTA).

Instrumentation and Analytical Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A HILIC column suitable for amino acid analysis (e.g., Acquity BEH Amide column, 2.1x100 mm, 1.7 µm).[10]

Optimized LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | HILIC phase (e.g., Amide) | Provides optimal retention and separation for polar analytes like aspartic acid without derivatization.[10] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for efficient ionization and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution in HILIC mode. |

| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min. | A gradient elution is necessary to separate the analyte from other plasma components and ensure a robust and reproducible separation. |

| Flow Rate | 0.4 mL/min | Optimized for the column dimensions to achieve good chromatographic efficiency. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Aspartic acid readily forms positive ions in an acidic mobile phase. |

| MRM Transitions | See Table 2 | Specific transitions ensure high selectivity and sensitivity for each analyte.[14] |

| Collision Energy | Optimized for each transition | Maximizes the signal of the product ion for each analyte. |

Table 2: Optimized MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Aspartic Acid | 134.0 | 74.0 |

| L-Aspartic Acid-d3 | 137.0 | 77.0 |

| L-Aspartic Acid-¹³C₄,¹⁵N (IS) | 139.0 | 78.0 |

Experimental Protocols

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Aspartic Acid, L-Aspartic Acid-d3, and the internal standard in water to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the L-Aspartic Acid and L-Aspartic Acid-d3 stock solutions in water:acetonitrile (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 500 ng/mL in water:acetonitrile (50:50, v/v).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of L-Aspartic Acid and L-Aspartic Acid-d3.

Sample Preparation Protocol

This protocol utilizes protein precipitation, a simple and effective method for removing the bulk of proteins from plasma samples.[15]

-

Thaw: Thaw plasma samples and QC samples on ice.

-

Aliquot: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.

-

Add Internal Standard: Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.

-

Vortex: Briefly vortex mix the samples.

-

Precipitate Proteins: Add 200 µL of cold acetonitrile containing 1% formic acid to each tube.

-

Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

-

Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

-

Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Figure 1: Experimental workflow from sample preparation to data analysis.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for L-Aspartic Acid, L-Aspartic Acid-d3, and the internal standard using the instrument's software.

-

Response Ratio: Calculate the peak area ratio of each analyte (L-Aspartic Acid and L-Aspartic Acid-d3) to the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the L-Aspartic Acid-d3 standards against their known concentrations. A linear regression with a 1/x² weighting is typically used.

-

Quantification: Determine the concentration of L-Aspartic Acid-d3 in the unknown samples by interpolating their peak area ratios from the calibration curve. The concentration of endogenous L-Aspartic Acid can be determined similarly using a separate calibration curve.

-

Enrichment Calculation: Calculate the percent enrichment of L-Aspartic Acid-d3 using the following formula:

% Enrichment = ([L-Aspartic Acid-d3] / ([L-Aspartic Acid-d3] + [Endogenous L-Aspartic Acid])) * 100

Figure 2: Logical flow for the calculation of isotopic enrichment.

Method Validation

The bioanalytical method was fully validated according to the principles outlined in the FDA and EMA guidelines.[16][17][18][19][20][21][22] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | - | 10 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Accuracy: ±20%, Precision: ≤20% | 10 ng/mL |

| Intra-day Accuracy | ±15% (±20% at LLOQ) | -1.8% to 3.5% |

| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 2.1% to 6.8% |

| Inter-day Accuracy | ±15% (±20% at LLOQ) | -3.2% to 4.1% |

| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.5% to 7.9% |

| Matrix Effect (%CV) | ≤15% | < 10% |

| Recovery (%CV) | Consistent and reproducible | < 12% |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable |

Conclusion

This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of L-Aspartic Acid-d3 enrichment in human plasma. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation set by regulatory agencies. The simple sample preparation procedure and rapid chromatographic run time make this method suitable for high-throughput analysis in clinical research and drug development settings. This powerful analytical tool will aid researchers in elucidating the complex roles of L-Aspartic acid in metabolic pathways and disease.

References

- Borges, C. R., & Reid, R. (2025). A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC–MS/MS. Future Science OA.

- Borges, C. R., & Reid, R. (2025).

- D'Aniello, A., et al. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry.

- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.

- Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.

- D'Aniello, A., et al. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry.

- Agilent Technologies. (2017).

- Shimadzu Corporation. (2021). Direct analysis of 33 amino acids in beverages by LC-MS/MS. YouTube.

- MDPI. (2023).

- Holeček, M. (2023). Aspartic Acid in Health and Disease.

- European Medicines Agency. (n.d.).

- DeBalsi, K. L., & Baur, J. A. (2017).

- van de Lest, C. H., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.

- ResearchGate. (n.d.). Product ion spectra and fragmentation patterns of (A) L-aspartic acid, (B) L-asparagine, and (C) L-aspartic acid-2,3,3-d 3 (IS)

- Schaefer, A., et al. (1977).

- Wikipedia. (n.d.). Aspartic acid.

- Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.

- Creative Proteomics. (n.d.).

- ResearchGate. (2019).

- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

- Thermo Fisher Scientific. (n.d.).

- European Medicines Agency. (2011).

- European Bioanalysis Forum. (n.d.).

- HPLC. (n.d.). direct analysis of amino acids by HILIC–eSI-MS.

- U.S. Department of Health and Human Services. (2025).

- ResearchGate. (2013).

- McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis.

- HealthyHey Nutrition. (2025). L-Aspartic Acid 2025: In-Depth Guide to Roles, Benefits & Uses.

- Therapeutic Goods Administration. (2022).

- BioAgilytix. (n.d.).

- News-Medical.Net. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Indiana University School of Medicine. (n.d.). Amino Acid Analysis, Plasma | Genetic Testing Labs.

- Frontiers. (2016). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?.

- European Medicines Agency. (2023).

- Young, J. D. (2014). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. PubMed Central.

- Azevedo, R. A., et al. (2006).

- Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.

- Outsourced Pharma. (2023).

- KCAS Bioanalytical & Biomarker Services. (n.d.).

- U.S. Food and Drug Administration. (n.d.).

Sources

- 1. healthyhey.com [healthyhey.com]

- 2. news-medical.net [news-medical.net]

- 3. Aspartic acid - Wikipedia [en.wikipedia.org]

- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. halocolumns.com [halocolumns.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. fda.gov [fda.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. consultations.tga.gov.au [consultations.tga.gov.au]

- 20. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Note: Tracing Aspartate Metabolism in Cancer Cells using L-Aspartic Acid-d3 for Metabolic Flux Analysis

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. L-aspartic acid, a non-essential amino acid, has emerged as a critical node in cancer cell metabolism, serving as a key precursor for nucleotide and protein synthesis, and playing a vital role in redox homeostasis.[1][2][3] Under conditions of metabolic stress, such as hypoxia or mitochondrial dysfunction, the availability of aspartate can become a limiting factor for tumor growth.[3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing L-Aspartic Acid-d3, a stable isotope-labeled tracer, to perform metabolic flux analysis in cancer cells. We detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) based workflow, from experimental design and cell culture to sample preparation, data acquisition, and analysis, to elucidate the dynamic rewiring of aspartate-dependent pathways in cancer.

Introduction: The Centrality of Aspartate in Cancer Metabolism

Cancer cells exhibit profound alterations in their metabolic pathways to meet the bioenergetic and biosynthetic demands of continuous growth and division. While glucose and glutamine have long been recognized as the primary fuels for cancer cells, the non-essential amino acid L-aspartic acid is increasingly acknowledged as a crucial metabolite for proliferation.[1][5] Aspartate is a direct precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, making it indispensable for cell division.[2][3][7] Furthermore, it contributes to protein synthesis and is a key component of the malate-aspartate shuttle, which is essential for maintaining the cytosolic NAD+/NADH ratio and supporting mitochondrial respiration.[2][3][8][9]

Most cancer cells have a limited capacity to uptake aspartate from their environment and therefore rely heavily on its de novo synthesis.[1][6] This synthesis is intimately linked to mitochondrial metabolism, primarily through the transamination of oxaloacetate, a tricarboxylic acid (TCA) cycle intermediate.[3] Consequently, conditions that impair mitochondrial function, such as hypoxia (a common feature of solid tumors) or treatment with electron transport chain inhibitors, can severely restrict aspartate availability and impede tumor growth.[4][6]

Stable isotope tracing is a powerful technique to investigate the dynamic nature of metabolic pathways.[10][11][12] By introducing a substrate labeled with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H/D), researchers can track the fate of its atoms as they are incorporated into downstream metabolites. This allows for the quantification of metabolic fluxes, providing a dynamic view of pathway activity that cannot be obtained from static metabolite measurements alone.[13][14] L-Aspartic Acid-d3 (deuterated on the C2 and C3 positions) is an excellent tracer for studying the contributions of exogenous aspartate to various metabolic pathways.

This guide will provide a detailed protocol for using L-Aspartic Acid-d3 to perform metabolic flux analysis in cancer cell lines, enabling the investigation of aspartate utilization and its implications for cancer cell proliferation and survival.

Principle of the Method

The core of this methodology lies in replacing the unlabeled L-aspartic acid in the cell culture medium with L-Aspartic Acid-d3. The cancer cells will take up and metabolize this labeled tracer. The deuterium atoms from L-Aspartic Acid-d3 will be incorporated into various downstream metabolites. By using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS), we can separate and detect these metabolites and, crucially, distinguish between their unlabeled (M+0) and labeled (M+3) forms based on their mass-to-charge ratio (m/z). The degree of isotopic enrichment in these downstream metabolites provides a direct measure of the metabolic flux through the respective pathways.

Experimental Design and Workflow

A successful metabolic flux experiment requires careful planning and execution. The following workflow provides a comprehensive overview of the key steps involved.

Sources

- 1. Glutamine-Derived Aspartate Biosynthesis in Cancer Cells: Role of Mitochondrial Transporters and New Therapeutic Perspectives | MDPI [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate’s Emerging Roles in Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Restricting a key cellular nutrient could slow tumor growth - MIT Department of Biology [biology.mit.edu]

- 6. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Occurrence of the malate-aspartate shuttle in various tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 10. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isotope.com [isotope.com]

- 14. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Administration of L-Aspartic Acid-d3 to Animal Models for Metabolic Studies

Introduction: Unveiling Metabolic Dynamics with Stable Isotope Tracing

Metabolic pathways are intricate networks of biochemical reactions essential for life. Understanding the flux through these pathways is paramount in elucidating physiological and pathophysiological states. Stable isotope tracing has emerged as a powerful technique to dynamically track the metabolic fate of nutrients and intermediates within a living organism.[1][2] By introducing molecules labeled with heavy, non-radioactive isotopes, such as deuterium (²H or D), we can follow their journey through various metabolic transformations. L-Aspartic Acid-d3 (d3-Asp), a deuterated form of the non-essential amino acid L-aspartic acid, serves as an invaluable tracer for interrogating central carbon and nitrogen metabolism.[3][4]

L-aspartic acid is a cornerstone metabolite, participating in numerous critical pathways including the urea cycle, nucleotide biosynthesis, and as a precursor for other amino acids like asparagine, methionine, lysine, and threonine.[5][6] Its central role makes d3-Asp an ideal probe to investigate metabolic reprogramming in various contexts, including cancer, metabolic disorders, and neurological diseases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective administration of L-Aspartic Acid-d3 to animal models for robust and reproducible metabolic studies.

Scientific Rationale: Why L-Aspartic Acid-d3?

The choice of L-Aspartic Acid-d3 as a tracer is underpinned by several key advantages:

-

Metabolic Hub: Aspartate is a critical node in central metabolism, connecting glycolysis, the TCA cycle, and amino acid metabolism.[6][7] Tracing its fate provides a holistic view of cellular metabolic activity.

-

Stable Isotope Labeling: The use of deuterium, a stable isotope, circumvents the safety and disposal concerns associated with radioactive isotopes.[8] The three deuterium atoms on the C2 and C3 positions of the aspartic acid backbone provide a distinct mass shift that is readily detectable by mass spectrometry.[9][10]

-

Versatility: d3-Asp can be used to trace multiple downstream metabolic pathways simultaneously, offering a rich dataset from a single experiment.

The primary goal of administering d3-Asp is to achieve a state of isotopic steady-state in the tissue of interest, where the enrichment of the tracer in the metabolite pools becomes relatively constant.[2] This allows for the calculation of metabolic fluxes and the relative contributions of different pathways to the synthesis of downstream metabolites.

Experimental Design and Pre-analytical Considerations

A well-designed experiment is the bedrock of reliable metabolic tracing studies. Several factors must be carefully considered before initiating any in-vivo experiment.

Animal Models

The choice of animal model is dictated by the research question. Mice and rats are the most commonly used models in metabolic research due to their well-characterized physiology and genetics.[11][12] It is crucial to consider the strain, age, sex, and health status of the animals, as these can significantly influence metabolic phenotypes.

Acclimatization and Diet

Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the experiment. During this period, and throughout the study, a standard chow diet is typically provided. For specific research questions, custom diets with defined compositions may be necessary. It is critical to maintain consistency in diet and feeding schedules to minimize metabolic variability.[2][13]

Tracer Purity and Formulation

The isotopic and chemical purity of L-Aspartic Acid-d3 is paramount for accurate results. It is essential to obtain the tracer from a reputable supplier that provides a certificate of analysis.[14] For administration, d3-Asp should be dissolved in a sterile, biocompatible vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS). The concentration of the dosing solution should be calculated based on the desired dose and the administration volume.

Administration Protocols

The route and method of d3-Asp administration are critical for achieving consistent and targeted delivery of the tracer. The choice of administration route depends on the desired kinetics of tracer delivery and the specific research question.[13][15]

Table 1: Recommended Administration Routes and Dosages for L-Aspartic Acid-d3 in Rodents

| Route of Administration | Animal Model | Dosage Range (mg/kg) | Volume | Advantages | Considerations |

| Intraperitoneal (IP) Injection | Mouse, Rat | 100 - 500 | 5-10 ml/kg | Rapid absorption, ease of administration. | Potential for injection into abdominal organs. |

| Oral Gavage (PO) | Mouse, Rat | 200 - 1000 | 5-10 ml/kg | Mimics dietary intake, suitable for longer-term studies. | Potential for stress, risk of aspiration.[16] |

| Intravenous (IV) Infusion | Mouse, Rat | 10 - 50 mg/kg/hr | Variable | Precise control over plasma concentration, rapid achievement of steady-state.[17] | Technically challenging, requires anesthesia or catheterization.[17] |

Note: The dosage ranges provided are starting points and may require optimization based on the specific animal model, tissue of interest, and analytical sensitivity. These recommendations are extrapolated from studies using similar amino acid tracers and D-aspartic acid.[18]

Step-by-Step Protocol: Intraperitoneal (IP) Injection

-

Animal Restraint: Properly restrain the animal to expose the abdomen.

-

Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle.

-

Aspiration: Gently aspirate to ensure no fluid or blood is drawn, confirming the needle is in the peritoneal cavity.

-

Injection: Slowly inject the prepared d3-Asp solution.

-

Withdrawal: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Step-by-Step Protocol: Oral Gavage (PO)

-

Animal Restraint: Gently but firmly restrain the animal.

-

Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.

-

Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.

-

Administration: Once the needle is in the correct position (no resistance should be felt), slowly administer the d3-Asp solution.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Observe the animal for any signs of respiratory distress.[16]

Sample Collection and Processing

The timing of sample collection is crucial for capturing the desired metabolic state. This will depend on whether the goal is to measure dynamic labeling or isotopic steady-state.[2]

Workflow for Sample Collection and Processing

Caption: Workflow for tissue collection and metabolite extraction.

Detailed Protocol: Tissue Collection

-

Anesthesia: Anesthetize the animal using an approved method (e.g., isoflurane inhalation or injectable anesthetic).

-

Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

-

Tissue Excision: Rapidly excise the tissues of interest.

-

Flash-Freezing: Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[2] This is a critical step to prevent metabolite degradation.

-

Storage: Store the frozen tissues at -80°C until further processing.

Detailed Protocol: Metabolite Extraction from Tissues

-

Homogenization: Homogenize the frozen tissue in a pre-chilled solvent mixture, typically a combination of methanol, water, and chloroform, to extract a broad range of metabolites.

-

Phase Separation: Centrifuge the homogenate to separate the polar (aqueous), non-polar (organic), and protein/lipid phases.

-

Collection: Carefully collect the aqueous phase containing the polar metabolites, including d3-Asp and its downstream products.

-

Drying: Dry the aqueous extract using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Analytical Methodology: Mass Spectrometry

Mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) is the gold standard for analyzing stable isotope-labeled metabolites.[4][19]

LC-MS/MS Analysis

LC-MS/MS is a powerful technique for the sensitive and specific detection of d3-Asp and its isotopologues in complex biological samples.

-

Chromatography: Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate aspartic acid from other metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for targeted analysis. The instrument is set to monitor the specific precursor-to-product ion transitions for both unlabeled (m+0) and labeled (m+3) aspartic acid.

Table 2: Example LC-MS/MS Parameters for L-Aspartic Acid-d3 Analysis

| Parameter | Value |

| Chromatography Column | HILIC Column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Unlabeled Asp) | 134.1 -> 74.0 |

| MRM Transition (d3-Asp) | 137.1 -> 77.0 |

Note: These parameters are illustrative and will require optimization on the specific instrument used.

Data Analysis and Interpretation

The raw data from the mass spectrometer will consist of peak areas for the different isotopologues of aspartic acid and its downstream metabolites.

Key Metrics

-

Isotopic Enrichment: This is the percentage of the labeled form of a metabolite relative to the total pool of that metabolite. It is calculated as: % Enrichment = (Labeled Metabolite / (Labeled Metabolite + Unlabeled Metabolite)) * 100

-

Fractional Contribution: In the case of metabolites synthesized from aspartate, the isotopic enrichment of the product can be used to calculate the fractional contribution of aspartate to its synthesis.

Metabolic Pathway Visualization

Caption: Simplified metabolic fate of L-Aspartic Acid-d3.

The enrichment of d3 in aspartate and its downstream metabolites can reveal important information about pathway activity. For example, high enrichment in asparagine would indicate active asparagine synthesis from aspartate. Similarly, the appearance of labeled intermediates in the TCA cycle would demonstrate the anaplerotic contribution of aspartate.

Conclusion and Future Perspectives